2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The compound is classified under pyridazinones, which are derivatives of pyridazine containing a ketone functional group. Pyridazinones have been explored for their therapeutic potential, particularly in the development of kinase inhibitors and other pharmacological agents. The synthesis and characterization of this compound can be traced through various research studies and patents that focus on similar chemical structures and their applications in drug design .
The synthesis of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one can be achieved through several methods, often involving multi-step reactions that include cyclization processes. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one features a dihydropyridazine core with an oxolane substituent. The oxolane ring enhances the compound's lipophilicity and may influence its biological activity.
The compound can undergo various chemical reactions typical for pyridazinones, including:
Reactions are typically carried out under controlled conditions to prevent side reactions. For example, using mild reducing agents can selectively reduce specific functional groups without affecting others .
The mechanism of action for 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Preliminary studies suggest that compounds in this class may inhibit certain kinases involved in cancer progression or inflammatory responses. Detailed mechanistic studies would require further investigation through biochemical assays and molecular modeling techniques.
Relevant data on melting point, boiling point, and spectral characteristics should be determined experimentally for precise applications.
The potential applications of 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one include:
The dihydropyridazinone core represents the foundational pharmacophore of 2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one, synthesized through cyclocondensation or cycloaddition strategies. A prevalent approach involves Knoevenagel condensation between β-keto esters and hydrazine derivatives, producing 4,5-dihydropyridazin-3(2H)-one intermediates. Subsequent dehydrogenation using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the fully conjugated pyridazinone system [4]. Alternative routes employ palladium-catalyzed cyclization of α,β-unsaturated ketones with diazo compounds, enabling stereoselective introduction of C4 and C5 substituents [8].
Post-cyclization functionalization is critical for C2 side-chain installation. Lithiation at C4 using n-butyllithium generates a nucleophilic site for electrophilic trapping, permitting introduction of halogen or carbonyl groups for downstream coupling with the oxolane moiety. Microwave-assisted cyclization significantly reduces reaction times (from 12 hours to 30 minutes) while improving yields by 15–20% by minimizing thermal decomposition [4].
Table 1: Comparative Analysis of Dihydropyridazinone Core Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Knoevenagel Condensation | Ethyl acetoacetate, N₂H₄, EtOH, reflux | 65–70 | 10–12 hours | Operational simplicity |
DDQ Oxidation | Dichloromethane, 25°C | 78–85 | 1 hour | High conjugation efficiency |
Pd-Catalyzed Cyclization | Pd(OAc)₂, DMF, 80°C | 82–88 | 3–5 hours | Stereoselective functionalization |
Microwave Synthesis | CH₃CN, 150°C, 300W | 90–93 | 20–30 minutes | Rapid, high-purity output |
Integration of the oxolane fragment relies on nucleophilic alkylation or transition metal-mediated coupling. The 3-(bromomethyl)oxolane intermediate, synthesized from oxolan-3-ylmethanol using PBr₃ or Appel conditions (CBr₄/PPh₃), undergoes SN₂ displacement with the pre-formed dihydropyridazinone anion. This reaction demands anhydrous tetrahydrofuran or dimethylformamide at 0–25°C to prevent elimination by-products [6]. For N-alkylated derivatives like 6-cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, reductive amination between piperidin-4-ylmethanamine and cyclopropyl ketones precedes oxolane coupling [8].
Carbodiimide-mediated amide bond formation enables carboxyl-functionalized oxolanes to conjugate with aminopyridazinones. O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) or PyAOP (1,3,5-triazine-derived phosphonium salts) in dimethylformamide/water mixtures achieve >90% conversion for sterically unhindered systems. Sterically congested substrates (e.g., 2,6-disubstituted oxolanes) require organocatalysts like 4-dimethylaminopyridine to accelerate acylation [6].
Table 2: Efficiency of Coupling Agents for Oxolane-Pyridazinone Conjugation
Coupling Agent | Solvent System | Temperature (°C) | Conversion (%) | Compatible Oxolane Substituents |
---|---|---|---|---|
HATU | Dimethylformamide/H₂O | 25 | 85–93 | Primary, secondary alkyl |
PyAOP | Dimethylformamide/H₂O | 25 | 95 | Aryl, heteroaryl |
DMTMM | Phosphate buffer (pH 8) | 25 | <5 | None (ineffective) |
EDC/HOAt | Borate buffer (pH 8.2) | 25 | 72–75 | Electron-deficient aryl |
Bimetallic catalysts are pivotal for tandem reactions. The Ru₁CoNP surface single-atom alloy catalyst facilitates simultaneous hydrogenation and ring rearrangement, achieving 93% piperidine integration efficiency at 180°C under 40 bar H₂ . For Suzuki-Miyaura coupling of halogenated pyridazinones with boronic esters, Pd(dppf)Cl₂ dichloromethane complex in dimethoxyethane/water (10:1) at 80°C achieves >85% yield while preserving the oxolane’s acid-sensitive tetrahydrofuran ring [8].
Solvent polarity critically influences cyclization kinetics. Apolar solvents (toluene, dichloromethane) favor nucleophilic substitution but impede dihydropyridazinone solubility, whereas polar aprotic solvents (dimethylformamide, acetonitrile) enhance ionic intermediate stability but risk N-dealkylation. Binary dimethylformamide/water (4:1) optimizes oxolane coupling by balancing substrate solvation and nucleophilicity. Cryogenic conditions (−78°C) in tetrahydrofuran suppress polyalkylation during lithiation [4].
Table 3: Solvent Effects on Oxolane-Pyridazinone Coupling Yield
Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ min⁻¹) | Yield (%) | Key Observation |
---|---|---|---|---|
Dimethylformamide | 36.7 | 12.5 | 89 | Rapid but promotes hydrolysis |
Acetonitrile | 37.5 | 9.8 | 82 | Moderate selectivity |
Tetrahydrofuran | 7.6 | 3.2 | 65 | Low by-product formation |
Dimethylformamide/Water (4:1) | – | 15.1 | 95 | Optimal for polar intermediates |
Surface single-atom alloy (SSAA) catalysts exemplify sustainable process intensification. The Ru₁CoNP/hydroxyapatite system converts biomass-derived furfural to piperidine intermediates at 93% yield via hydrogenative ring expansion, eliminating petrochemical feedstocks. This cascade operates under aqueous-phase conditions (100–180°C), suppressing volatile organic solvent use . Microwave irradiation in water enables dihydropyridazinone cyclization with 87% yield while reducing energy consumption by 40% compared to conductive heating [8].
Solvent reduction strategies include:
Table 4: Environmental Metrics for Sustainable Synthesis Strategies
Method | Catalyst/Reagent | E-Factor (kg waste/kg product) | PMI (Process Mass Intensity) | Energy Saving (%) |
---|---|---|---|---|
Conventional Thermal Synthesis | Homogeneous Pd catalysts | 58 | 120 | Baseline (0%) |
Ru₁CoNP/HAP Catalysis | Ru₁CoNP/HAP | 12 | 35 | 50 |
Microwave in Water | None | 15 | 28 | 40 |
Mechanochemical Coupling | K₂CO₃, ball milling | 8 | 18 | 65 |
Future advancements will prioritize Earth-abundant metal catalysts and photocatalytic C–H functionalization to bypass pre-functionalized intermediates entirely, aligning with circular economy principles in heterocyclic synthesis [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: